molecular formula C23H28N2O3 B2927843 N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091475-30-7

N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2927843
CAS No.: 1091475-30-7
M. Wt: 380.488
InChI Key: VJZUZNBLOPOLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-Dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is an oxalamide derivative featuring a 3,5-dimethylphenyl group at the N1 position and a cyclopentylmethyl moiety substituted with a 4-methoxyphenyl group at the N2 position. The 4-methoxyphenyl and cyclopentyl groups likely enhance lipophilicity and steric bulk, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-12-17(2)14-19(13-16)25-22(27)21(26)24-15-23(10-4-5-11-23)18-6-8-20(28-3)9-7-18/h6-9,12-14H,4-5,10-11,15H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZUZNBLOPOLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,5-dimethylphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article reviews its biological activity, synthesizes available research findings, and presents relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide linkage, with substituents that may influence its pharmacological properties. The general formula can be expressed as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Key Structural Elements:

  • Oxalamide Backbone: Known for its role in biological activity.
  • Dimethylphenyl Group: Potentially enhances lipophilicity and receptor binding.
  • Cyclopentyl and Methoxyphenyl Substituents: May contribute to selectivity and efficacy in targeting specific biological pathways.

1. Anticancer Activity

Recent studies have indicated that derivatives of oxalamides exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the c-Myc oncogene, which is crucial in the progression of colorectal cancer (CRC). A related compound demonstrated an IC50 value of 0.32 μM against HT29 cells, indicating potent cytotoxicity .

Mechanism of Action:

  • Inhibition of c-Myc/MAX Dimerization: This action disrupts the transcriptional regulation of genes involved in cell proliferation.
  • Induction of Apoptosis: Studies show that compounds targeting c-Myc can effectively induce programmed cell death in cancer cells.

2. Receptor Modulation

The compound may act as a modulator for various receptors, including DP2 receptors, which are implicated in inflammatory responses. Compounds with similar structures have been identified as antagonists for these receptors, suggesting that this compound could possess similar antagonistic properties .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueMechanism
This compoundHT29 (Colorectal Cancer)0.32 μMc-Myc Inhibition
Related Oxalamide DerivativeHCT 15 (Colorectal Cancer)0.51 μMc-Myc Inhibition

3. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) profiles need to be established through further studies.

Comparison with Similar Compounds

Structural Analogues in Tuberculosis Research

describes oxalamide derivatives synthesized for tuberculosis treatment, including:

    Compound 40: N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (C₂₁H₂₁N₃O₃). Compound 42: N-(3,5-Dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide (C₂₂H₂₃N₃O₃).

Key Differences :

    Compound 42 employs an acetamide linker instead of oxalamide, which may reduce hydrogen-bonding capacity compared to the target compound .

Substituent Effects on Activity

lists compounds with formamide/acetamide linkages and substituted phenyl groups. For example:

    Compound E: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (C₁₈H₂₁N₂O₄).

Key Observations :

  • The 4-methoxy group in Compound E correlates with a reported activity metric of 0.67 (context unspecified), highlighting the importance of methoxy positioning. The target compound’s 4-methoxyphenyl group may similarly enhance receptor interactions compared to meta-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.